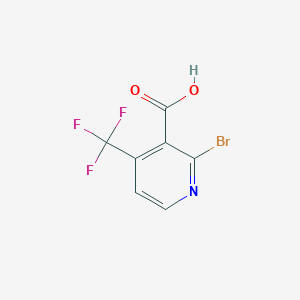

2-Brom-4-(Trifluormethyl)nicotinsäure

Übersicht

Beschreibung

2-Bromo-4-(trifluoromethyl)nicotinic acid is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a nicotinic acid core

Wissenschaftliche Forschungsanwendungen

Agrochemical Development

2-Bromo-4-(trifluoromethyl)nicotinic acid plays a crucial role as an intermediate in the synthesis of various agrochemicals. It is notably involved in the production of flonicamid, an insecticide that targets pests while minimizing harm to beneficial insects. The synthesis involves several steps, starting from the preparation of 4-trifluoromethyl nicotinic acid, which is then reacted with aminoacetonitrile hydrochloride to yield flonicamid .

Case Study: Synthesis of Flonicamid

In a study published in 2018, researchers demonstrated an efficient method for synthesizing flonicamid using 2-bromo-4-(trifluoromethyl)nicotinic acid as a precursor. The method showcased high yields and straightforward purification processes, making it viable for industrial applications .

Pharmaceutical Applications

The compound has garnered attention for its potential use in pharmaceutical formulations. Its structural similarity to other bioactive nicotinic acid derivatives allows it to be explored for therapeutic effects, particularly in neurology and cardiology.

Case Study: Bioactivity Exploration

Research has indicated that trifluoromethyl-substituted nicotinic acids exhibit enhanced biological activity compared to their non-substituted counterparts. A study highlighted the potential neuroprotective effects of such compounds, suggesting that derivatives like 2-bromo-4-(trifluoromethyl)nicotinic acid could be investigated further for drug development targeting neurodegenerative diseases .

Material Science

The unique properties of 2-bromo-4-(trifluoromethyl)nicotinic acid also make it suitable for material science applications, particularly in the development of novel polymers and coatings that require specific thermal and chemical resistance.

Table 2: Applications Overview

| Application Area | Description |

|---|---|

| Agrochemicals | Intermediate in the synthesis of insecticides like flonicamid. |

| Pharmaceuticals | Potential therapeutic agent with neuroprotective properties. |

| Material Science | Development of polymers and coatings with enhanced resistance properties. |

Wirkmechanismus

Target of Action

It is known to be a useful synthetic intermediate . It can be used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase . It can also be used to synthesize pyrazole-based carboxanilides as inhibitors of the Ca2+ release-activated Ca2+ (CRAC) channel .

Mode of Action

Its derivatives have shown inhibitory effects on hcv ns5b polymerase and the crac channel . These inhibitory effects are likely due to the compound’s interaction with these targets, leading to changes in their function.

Biochemical Pathways

Its derivatives have shown to inhibit hcv ns5b polymerase and the crac channel , suggesting that it may affect the viral replication pathway of Hepatitis C Virus and the calcium signaling pathway.

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.24, indicating its lipophilicity . These properties suggest that the compound may have good bioavailability.

Result of Action

Its derivatives have shown inhibitory effects on hcv ns5b polymerase and the crac channel , suggesting that it may lead to the inhibition of viral replication in Hepatitis C and modulation of calcium signaling.

Action Environment

It is known that the compound is soluble , suggesting that its action may be influenced by the solvent environment

Biochemische Analyse

Biochemical Properties

2-Bromo-4-(trifluoromethyl)nicotinic acid plays a role in biochemical reactions. It can be used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase . It can also be used to synthesize pyrazole-based benzamides as inhibitors of the Ca2+ release-activated Ca2+ (CRAC) channel .

Molecular Mechanism

The molecular mechanism of 2-Bromo-4-(trifluoromethyl)nicotinic acid involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethyl)nicotinic acid typically involves the regioselective bromination of 4-(trifluoromethyl)nicotinic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: On an industrial scale, the production of 2-Bromo-4-(trifluoromethyl)nicotinic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-4-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield reduced forms of the nicotinic acid derivative.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, biaryl compounds, and other functionalized molecules depending on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

4-(Trifluoromethyl)nicotinic acid: Lacks the bromine atom, leading to different reactivity and applications.

2-Chloro-4-(trifluoromethyl)nicotinic acid: Similar structure but with a chlorine atom instead of bromine, affecting its chemical behavior.

2-Bromo-5-(trifluoromethyl)nicotinic acid: Positional isomer with the trifluoromethyl group at a different position, influencing its properties.

Biologische Aktivität

2-Bromo-4-(trifluoromethyl)nicotinic acid (C7H3BrF3NO2) is a halogenated derivative of nicotinic acid that has garnered attention in pharmacological research due to its notable biological activity. This compound exhibits a variety of effects on biological systems, particularly in the context of drug development and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of 2-bromo-4-(trifluoromethyl)nicotinic acid, supported by data tables, case studies, and detailed research findings.

The structure of 2-bromo-4-(trifluoromethyl)nicotinic acid includes a bromine atom and a trifluoromethyl group attached to the nicotinic acid backbone. Its molecular weight is approximately 270 g/mol, and it is characterized by its high electronegativity due to the presence of fluorine atoms, which can significantly influence its reactivity and biological interactions .

| Property | Value |

|---|---|

| Molecular Formula | C7H3BrF3NO2 |

| Molecular Weight | 270 g/mol |

| CAS Number | 749875-15-8 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Pharmacological Effects

Research indicates that 2-bromo-4-(trifluoromethyl)nicotinic acid exhibits significant pharmacological properties, particularly as an antagonist in various biological pathways. Its activity has been studied in relation to metabolic disorders and neurodegenerative diseases.

- Antagonistic Activity : The compound has been shown to inhibit specific protein interactions that are critical in metabolic pathways. For instance, it can act on retinol-binding proteins, which are implicated in conditions like age-related macular degeneration (AMD) .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence that 2-bromo-4-(trifluoromethyl)nicotinic acid may provide neuroprotection by modulating neurotransmitter systems, although further studies are required to elucidate these mechanisms fully .

Case Studies

Case Study 1: Retinol Binding Protein Antagonism

A study explored the effects of various nicotinic acid derivatives on retinol binding protein (RBP) levels in mouse models. The findings revealed that 2-bromo-4-(trifluoromethyl)nicotinic acid significantly reduced plasma RBP levels, suggesting its potential as a therapeutic agent for conditions associated with elevated RBP levels, such as AMD and obesity-related disorders .

Case Study 2: Neuroprotective Potential

In a recent investigation focusing on neurodegenerative diseases, researchers assessed the impact of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that treatment with 2-bromo-4-(trifluoromethyl)nicotinic acid led to reduced cell death and improved cell viability compared to untreated controls, highlighting its potential role as a neuroprotective agent .

The biological activity of 2-bromo-4-(trifluoromethyl)nicotinic acid can be attributed to its ability to interact with specific receptors and proteins involved in metabolic regulation and cellular signaling:

- Inhibition of Protein Interactions : The compound may inhibit protein methyltransferases and demethylases, affecting gene expression and cellular responses .

- Modulation of Lipid Metabolism : By influencing lipid-binding proteins, it may alter lipid metabolism pathways, which are crucial for maintaining metabolic homeostasis .

Table 2: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-5-4(6(13)14)3(1-2-12-5)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJZDOUVZPWBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650498 | |

| Record name | 2-Bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749875-15-8 | |

| Record name | 2-Bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.